molecular formula C18H15ClN4O2 B2369432 (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-63-9

(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2369432
CAS No.: 305355-63-9
M. Wt: 354.79
InChI Key: LRMWZDHIVCUXLN-JAIQZWGSSA-N
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Description

(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the material science industry, (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(2-bromobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • (Z)-N’-(2-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • (Z)-N’-(2-methylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 2-chlorobenzylidene moiety, which can influence its reactivity and interaction with biological targets. The methoxy group on the phenyl ring can also affect its electronic properties and solubility, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMWZDHIVCUXLN-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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